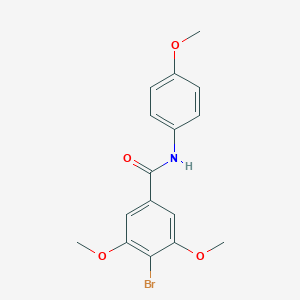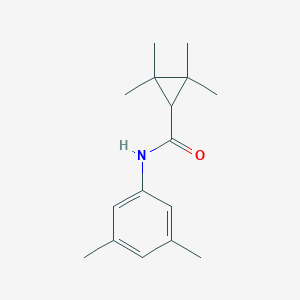![molecular formula C13H17N5S B253280 3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine](/img/structure/B253280.png)
3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains both triazole and thiadiazole rings, making it an interesting molecule for further study. In
Mécanisme D'action
The mechanism of action of 3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and receptors in the body. For example, it has been shown to inhibit acetylcholinesterase, an enzyme that plays a key role in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine exhibits a range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in various cell types. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine in lab experiments is its ability to selectively inhibit specific enzymes and receptors. This makes it a valuable tool for studying the physiological and biochemical pathways involved in various diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which can vary depending on the dose and duration of exposure.
Orientations Futures
There are several potential future directions for the study of 3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine. One area of interest is the development of new therapeutics for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is a need for the development of new synthesis methods that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of 3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1-adamantylamine with 2-mercapto-1,3,4-thiadiazole-5-carboxylic acid, followed by the reaction with sodium azide and copper(II) sulfate pentahydrate. The final product is obtained by the reaction of the intermediate compound with hydrazine hydrate.
Applications De Recherche Scientifique
3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. Additionally, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine |
|---|---|
Formule moléculaire |
C13H17N5S |
Poids moléculaire |
275.38 g/mol |
Nom IUPAC |
3-(1-adamantyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
InChI |
InChI=1S/C13H17N5S/c14-11-17-18-10(15-16-12(18)19-11)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H2,14,17) |
Clé InChI |
TZBIONWLJVVQRW-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C5N4N=C(S5)N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4=NN=C5N4N=C(S5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)
![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)






![1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B253232.png)
